Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate is a versatile chemical compound extensively used in scientific research. This compound is known for its unique properties and finds applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, some thiophene-based compounds have shown anti-inflammatory and anticancer properties .
Mode of Action
The strong n–h⋯o and n–h⋯n hydrogen bond interaction might play a role in its biological activity .
Biochemical Pathways
Thiophene derivatives have been known to interact with various biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives, like Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate, have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate involves several steps. One common method is the reaction of 3-amino-2-thiophenecarboxylate with hydrazonoyl chlorides in the presence of triethylamine to yield the corresponding N-arylamidrazones . Another method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Industrial production methods often require precise control of temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl chlorides, triethylamine, and phosphorus pentasulfide . The major products formed from these reactions are N-arylamidrazones and aminothiophene derivatives .
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties. In the field of chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology and medicine, it serves as a key intermediate in the development of pharmaceuticals, including anti-hypertensives, antitumors, anti-HIV-1 integrase inhibitors, and hepatitis C virus inhibitors . Additionally, it is used in the preparation of dyes and pesticides .
Comparison with Similar Compounds
Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate can be compared with other thiophene derivatives, such as Methyl 3-amino-2-thiophenecarboxylate and 2-amino-3-thiophenecarboxylate . These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of cyanoethyl and carbamothioyl groups in this compound distinguishes it from other thiophene derivatives and contributes to its diverse range of applications.
Properties
IUPAC Name |
methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-14(6-3-5-12)11(17)13-8-4-7-18-9(8)10(15)16-2/h4,7H,3,6H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUDMEUVYOPXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=S)NC1=C(SC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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